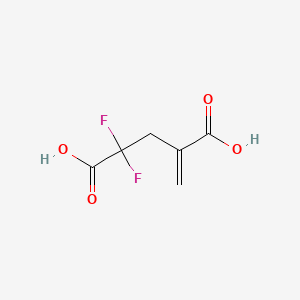

2,2-Difluoro-4-methylenepentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-4-methylenepentanedioic acid is a chemical compound with the molecular formula C6H6F2O4 and a molecular weight of 180.11 g/mol This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a pentanedioic acid backbone

Métodos De Preparación

The synthesis of 2,2-Difluoro-4-methylenepentanedioic acid typically involves the introduction of fluorine atoms into the pentanedioic acid structure. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Análisis De Reacciones Químicas

2,2-Difluoro-4-methylenepentanedioic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Inhibition of Enzymatic Activity

One of the notable applications of 2,2-difluoro-4-methylenepentanedioic acid is its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that compounds with structural similarities can inhibit the TET2 catalytic domain, which is essential in regulating DNA demethylation processes. Inhibiting TET2 has been linked to potential therapeutic benefits in treating certain cancers and hematological disorders due to its role as a tumor suppressor gene .

Potential in Cancer Therapy

The compound has shown promise in preclinical studies targeting various cancer types. Its ability to modulate enzymatic activity positions it as a candidate for developing novel anticancer therapies. For instance, the inhibition of TET enzymes could restore normal cellular functions disrupted by mutations, providing a pathway for therapeutic intervention .

Case Studies

Several case studies highlight the applications of this compound:

- TET Inhibition Studies : In a study focusing on TET2 inhibition, researchers demonstrated that this compound could effectively compete with α-ketoglutarate (α-KG), a co-substrate in the TET catalytic cycle. This competitive inhibition was shown to reduce TET activity significantly, suggesting its potential as a lead compound for developing selective inhibitors .

- Cancer Research : Another study explored the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to decreased cell proliferation and increased apoptosis in specific cancer types, demonstrating its potential as an anticancer agent .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism by which 2,2-Difluoro-4-methylenepentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparación Con Compuestos Similares

Compared to other similar compounds, 2,2-Difluoro-4-methylenepentanedioic acid is unique due to its specific substitution pattern and the presence of fluorine atoms. Similar compounds include:

- 2,2-Difluoropentanedioic acid

- 4-Methylenepentanedioic acid

- 2-Fluoro-4-methylenepentanedioic acid

These compounds share structural similarities but differ in their chemical properties and reactivity.

Actividad Biológica

2,2-Difluoro-4-methylenepentanedioic acid (DFMPDA) is a synthetic compound that has garnered interest in various fields of biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DFMPDA, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₅H₆F₂O₄

- Molecular Weight : 172.10 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the structure.

Biological Activity Overview

DFMPDA has been primarily studied for its role in inhibiting certain enzymatic processes, particularly involving dioxygenases. The compound's structural characteristics allow it to interact with various biological targets, leading to significant implications in medicinal chemistry and therapeutic applications.

Research indicates that DFMPDA may act as an inhibitor of the TET (Ten-Eleven Translocation) enzyme family, which plays a crucial role in DNA demethylation. Inhibition of TET enzymes can influence gene expression and cellular differentiation, making DFMPDA a candidate for further investigation in cancer biology and epigenetics.

Study 1: Inhibition of TET Enzymes

A study published in PubMed Central highlighted that compounds similar to DFMPDA exhibit competitive inhibition against the co-substrate α-KG in the TET2 catalytic domain. Specifically, it was found that related compounds could inhibit TET2 activity with an IC50 value of approximately 11 µM when tested in vitro . This suggests that DFMPDA may similarly affect TET enzyme activity, potentially impacting hematopoietic malignancies where TET mutations are prevalent.

Study 2: Toxicological Assessment

According to safety data sheets from AK Scientific, DFMPDA is classified as a skin and eye irritant and may cause respiratory irritation upon exposure. Acute toxicity data is limited; however, symptoms related to skin contact include itching and redness . Understanding these toxicological profiles is crucial for evaluating the safe handling and potential therapeutic applications of DFMPDA.

Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2,2-difluoro-4-methylidenepentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJFKMHKHJIQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.